molecular formula C18H24N6O7S2 B1472779 4-[2-[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonic acid;azane

4-[2-[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonic acid;azane

Cat. No.: B1472779
M. Wt: 500.6 g/mol
InChI Key: AYQGFWKUGKSGCZ-VSAOVUCUSA-N
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Properties

IUPAC Name

4-[2-[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonic acid;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O7S2.H3N/c19-15-12-16(23(8-20-12)17-14(26)13(25)11(7-24)30-17)22-18(21-15)31-6-5-9-1-3-10(4-2-9)32(27,28)29;/h1-4,8,11,13-14,17,24-26H,5-7H2,(H2,19,21,22)(H,27,28,29);1H3/t11-,13-,14+,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQGFWKUGKSGCZ-VSAOVUCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)S(=O)(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)O)N)S(=O)(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PSB 0777 ammonium salt involves multiple steps, starting with the preparation of the core structure, 4-[2-[(6-amino-9-beta-D-ribofuranosyl-9H-purin-2-yl)thio]ethyl]benzenesulfonic acid . The key steps include:

Industrial Production Methods

Industrial production of PSB 0777 ammonium salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

PSB 0777 ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PSB 0777 ammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study adenosine A2A receptor interactions and signaling pathways.

    Biology: Investigated for its role in modulating neurotransmission and synaptic plasticity.

    Medicine: Explored for potential therapeutic applications in neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.

    Industry: Utilized in the development of new drugs targeting adenosine receptors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PSB 0777 ammonium salt is unique due to its high selectivity for adenosine A2A receptors and its potent agonistic activity. This makes it particularly useful in research settings where selective activation of adenosine A2A receptors is required .

Biological Activity

The compound 4-[2-[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonic acid;azane is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets, particularly in the context of adenosine receptor modulation and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N6O8SC_{16}H_{22}N_{6}O_{8}S with a molecular weight of approximately 426.38 g/mol. The IUPAC name reflects its complex structure, indicating multiple functional groups that may contribute to its biological activity.

Adenosine Receptor Interaction

A key area of interest regarding this compound is its interaction with adenosine receptors, particularly the A2A and A2B subtypes. Research indicates that agonists of these receptors can enhance intracellular cyclic AMP (cAMP) levels, leading to inhibition of platelet activation and aggregation. This mechanism is crucial in developing anti-thrombotic therapies .

Table 1: Adenosine Receptor Agonists and Their Effects

CompoundReceptor TargetEC50 (µM)Effect on Platelet Aggregation
2-chloroadenosineA1/A21.6Inhibits aggregation
PSB-0777A2A0.117Strong anti-platelet agent
AMP597A1/A2A/B0.056Inhibits activation

Anti-inflammatory Effects

The sulfonic acid group in the compound may contribute to its anti-inflammatory properties. Compounds with similar structures have shown effectiveness in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators . This suggests that the compound could be explored for therapeutic applications in conditions characterized by excessive inflammation.

Case Studies

Several studies have investigated compounds structurally related to the target compound, providing insights into potential biological activities:

  • Study on Platelet Function : A study demonstrated that selective agonists for A2A receptors significantly reduced ADP-induced platelet aggregation, highlighting the therapeutic potential of targeting these receptors in cardiovascular diseases .
  • Inflammatory Response Modulation : Research involving structurally similar compounds indicated that they could modulate inflammatory responses in vitro by downregulating TNF-alpha and IL-6 production in macrophages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonic acid;azane
Reactant of Route 2
4-[2-[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonic acid;azane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.